D-Configuration Confers Distinct FPR1 Antagonist Pharmacophore Compared with L-Tryptophan-Containing Peptides
In a focused SAR study of tryptophan-containing dipeptides, compounds built upon D‑tryptophan scaffolds demonstrated selective inhibition of FPR1-mediated neutrophil activation. The most potent derivative (compound 24a, containing D‑Trp) inhibited superoxide anion generation with an IC50 of 0.12 µM and elastase release with an IC50 of 0.37 µM [1]. While the study does not directly test free N‑in‑formyl‑D‑tryptophan hydrochloride, it establishes that D‑tryptophan (versus L‑tryptophan) is critical for achieving low‑micromolar potency against FPR1, providing a structural rationale for selecting the D‑configured building block over the L‑configured analogue when designing FPR1‑targeted probes or antagonists.
| Evidence Dimension | FPR1-mediated superoxide anion generation inhibition (IC50) |
|---|---|
| Target Compound Data | D-Trp-containing dipeptide 24a: IC50 = 0.12 µM (superoxide), 0.37 µM (elastase release) |
| Comparator Or Baseline | L-Trp-containing dipeptides were significantly less potent; Fmoc-(S,R)-Trp derivative (compound 1) was selective but not quantified with the same IC50 metric |
| Quantified Difference | ~0.1–0.4 µM IC50 for D‑Trp derivatives vs. >10‑fold lower potency for L‑Trp analogs |
| Conditions | Human neutrophils stimulated with FMLP (N‑formyl‑Met‑Leu‑Phe) |
Why This Matters
When developing FPR1 antagonists or studying neutrophil biology, selecting a D‑tryptophan building block is supported by quantitative SAR evidence showing superior potency, which L‑tryptophan does not provide.
- [1] Hwang, T. L., Hung, C. H., Hsu, C. Y., Huang, Y. T., Tsai, Y. C., & Hsieh, P. W. (2013). Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. Organic and Biomolecular Chemistry, 11(22), 3742–3755. doi:10.1039/c3ob40246k View Source
